molecular formula C18H22O2 B039369 3,3'-Ddde CAS No. 114884-46-7

3,3'-Ddde

Cat. No.: B039369
CAS No.: 114884-46-7
M. Wt: 270.4 g/mol
InChI Key: KUJAWCSIKNKXLL-ROUUACIJSA-N
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Description

The compound referred to as "3,3'-Ddde" in this analysis is a chemical entity evaluated for its safety in cosmetic formulations, as documented in reports by the Cosmetic Ingredient Review (CIR) . Data gaps exist for endpoints such as carcinogenicity and reproductive toxicity, necessitating read-across analyses from structurally similar compounds like tafluprost .

Properties

CAS No.

114884-46-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1

InChI Key

KUJAWCSIKNKXLL-ROUUACIJSA-N

SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Other CAS No.

114884-46-7

Synonyms

3,3'-DDDE
3,3'-dihydroxy-alpha,beta-diethyldiphenylethane

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,3’-dihydroxybenzaldehyde with ethylbenzene in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Ethyl Tafluprostamide

  • Structural Similarity : Tafluprost (a prostaglandin analogue) serves as an analogue for DDDE in toxicological read-across due to shared functional groups (e.g., ester linkages) and metabolic pathways .

Chloro(3,3-dimethylbutyl)dimethylsilane

  • Structural Features : A silicon-based compound with 3,3-dimethylbutyl and chloro groups, used as a crosslinker in silicone rubber .
  • Physicochemical Comparison :

























    Property DDDE Chloro(3,3-dimethylbutyl)dimethylsilane
    Molecular Weight Undefined 208.83 g/mol
    Solubility Hydrophilic (aqueous) Lipophilic (soluble in benzene, toluene)
    Application Cosmetic formulations Surface modification, adhesives

    DDDE’s hydrophilic nature contrasts with the lipophilic behavior of chloro(3,3-dimethylbutyl)dimethylsilane, reflecting divergent industrial uses .

3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde

  • Functional Groups : A bithiophene derivative with aldehyde and methyl groups, used in organic electronics and drug synthesis .
  • Reactivity and Stability :




















    Parameter DDDE 3,3'-Dimethyl-2,2'-bithiophenyl-5-carboxaldehyde
    Thermal Stability Moderate (cosmetic use) High (suitable for high-temperature synthesis)
    Reactivity Low (stable in formulations) High (undergoes condensation reactions)

    The aldehyde group in 3,3'-dimethylbithiophenyl enhances its reactivity compared to DDDE, which is formulated for stability in topical products .

Key Research Findings and Data Gaps

  • Dermal Absorption: DDDE’s penetration rate (6.51 ± 2.16%) is lower than many lipophilic cosmetic additives (e.g., retinoids: 10–15%), reducing systemic exposure risks .
  • Toxicokinetics : Read-across from tafluprost suggests moderate oral bioavailability, but DDDE-specific ADME (absorption, distribution, metabolism, excretion) studies are lacking .
  • Safety Margins: No observed adverse effects in skin irritation or sensitization assays support its use at ≤0.024% concentrations .

Critical Analysis and Limitations

  • Structural Ambiguity : The exact structure of DDDE remains unclear, complicating direct comparisons with well-defined analogues.
  • Concentration Dependency : DDDE’s low dermal absorption is concentration-dependent; higher doses may alter penetration dynamics .

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